(1S,5R,8R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
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Overview
Description
Denudatine is a diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. These compounds are primarily found in plants of the Aconitum and Delphinium genera. Denudatine is characterized by its intricate polycyclic structure, which includes a bicyclo[2.2.2]octane core. This compound has garnered significant interest due to its potential pharmacological properties, including analgesic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of denudatine involves several steps, starting with the construction of the bicyclo[2.2.2]octane core. One common approach is the Diels-Alder reaction, which forms the core structure. Subsequent steps involve functional group modifications and cyclizations to build the complete denudatine skeleton. For example, the aziridine rearrangement method has been used to add maleic anhydride with complete stereospecificity, yielding key intermediates for further transformations .
Industrial Production Methods
Industrial production of denudatine is challenging due to its complex structure. advances in synthetic methodologies, such as network analysis-guided synthesis, have facilitated the development of more efficient synthetic routes. These methods allow for the preparation of denudatine and its derivatives on a larger scale, making it more accessible for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Denudatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium carbonate
Major Products Formed
The major products formed from these reactions include various derivatives of denudatine with modified functional groups. These derivatives are valuable for studying the structure-activity relationships and optimizing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: Denudatine serves as a model compound for developing new synthetic methodologies and understanding complex reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules provide insights into its potential as a therapeutic agent.
Medicine: Denudatine exhibits promising pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. .
Industry: The compound’s unique structure makes it a valuable target for developing new drugs and other bioactive molecules
Mechanism of Action
Denudatine exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms involves modulating ion channels, particularly potassium and sodium channels. This modulation affects the excitability of neurons and other cells, leading to its analgesic and anti-inflammatory effects. Additionally, denudatine has been shown to interact with nicotinic acetylcholine receptors, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Denudatine is part of a larger family of diterpenoid alkaloids, which includes compounds such as atisine, hetidine, and napelline. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Atisine: Known for its antiarrhythmic properties.
Hetidine: Exhibits potent analgesic effects.
Napelline: Used in traditional medicine for its anti-inflammatory properties
Denudatine’s unique combination of structural features and biological activities makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H33NO2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1S,5R,8R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14?,15-,16+,17-,18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
OVXLNQAYPUEDSI-CNEDWAKUSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)[C@]56[C@H]4[C@H]([C@H](CC5)C(=C)[C@H]6O)O)C |
SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Canonical SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Pictograms |
Acute Toxic |
Synonyms |
denudatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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